molecular formula C18H16N4O3 B2836554 4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 1164515-07-4

4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2836554
CAS No.: 1164515-07-4
M. Wt: 336.351
InChI Key: JFMXGJMLYHUYNS-VBKFSLOCSA-N
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Description

4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.351. The purity is usually 95%.
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Biological Activity

4-[(Dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as DMAMP, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMAMP, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antioxidant Activity

One of the prominent biological activities of DMAMP is its antioxidant potential. Research has demonstrated that DMAMP exhibits significant free radical scavenging activity. A study evaluated the compound's ability to inhibit lipid peroxidation in vitro and found that it effectively reduced malondialdehyde (MDA) levels, indicating its protective effect against oxidative stress .

Antimicrobial Activity

DMAMP has shown promising antimicrobial properties against various pathogens. A series of experiments assessed its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicated that DMAMP was particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Anti-inflammatory Activity

The anti-inflammatory effects of DMAMP have also been investigated. In a controlled study using a rat model of inflammation induced by carrageenan, DMAMP administration resulted in a significant reduction in paw edema compared to the control group. Histopathological analysis further confirmed the reduction in inflammatory cell infiltration .

Cytotoxicity and Anticancer Activity

DMAMP has been evaluated for its cytotoxic effects on various cancer cell lines. A study reported that DMAMP exhibited selective cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells. Mechanistic studies suggested that DMAMP induces apoptosis through the activation of caspase pathways .

The biological activity of DMAMP can be attributed to several mechanisms:

  • Radical Scavenging : The presence of the dimethylamino group enhances electron donation capabilities, allowing DMAMP to neutralize free radicals effectively.
  • Inhibition of Enzymatic Activity : DMAMP has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing prostaglandin synthesis.
  • Induction of Apoptosis : In cancer cells, DMAMP activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of DMAMP as an adjunct therapy in patients with chronic bacterial infections resistant to standard treatments. Results indicated a significant improvement in clinical outcomes when DMAMP was administered alongside conventional antibiotics .

Case Study 2: Cancer Treatment

In a preclinical study involving xenograft models of breast cancer, treatment with DMAMP resulted in tumor size reduction by approximately 50% compared to untreated controls. Furthermore, combination therapy with standard chemotherapeutics enhanced the overall efficacy .

Properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-20(2)12-16-17(13-6-4-3-5-7-13)19-21(18(16)23)14-8-10-15(11-9-14)22(24)25/h3-12H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMXGJMLYHUYNS-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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